(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H17NO2/c1-2-16-12-7-5-11(6-8-12)13(15)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
NNNYSOBABPYXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxyphenyl Pyrrolidin 1 Yl Methanone and Analogues
Established Routes to Substituted Phenyl Pyrrolidin-1-yl Methanones
Nucleophilic Acylation and Amide Bond Formation from Carboxylic Acid Derivatives
One of the most fundamental and widely employed methods for the synthesis of amides, including (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone, is through the nucleophilic acyl substitution reaction. This reaction typically involves the acylation of an amine, in this case, pyrrolidine (B122466), with a suitable carboxylic acid derivative of 4-ethoxybenzoic acid. The general mechanism involves the addition of the nucleophilic amine to the electrophilic carbonyl carbon of the carboxylic acid derivative, followed by the elimination of a leaving group. libretexts.org
A common approach is the conversion of 4-ethoxybenzoic acid to a more reactive acyl chloride, 4-ethoxybenzoyl chloride. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-ethoxybenzoyl chloride is then reacted with pyrrolidine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide. This method is often high-yielding and applicable to a wide range of substrates.
Alternatively, amide bond formation can be achieved directly from the carboxylic acid using coupling reagents. luxembourg-bio.com These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then readily attacked by the amine. A plethora of coupling reagents are available, ranging from carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), to phosphonium (B103445) salts such as BOP and PyBOP, and uronium salts like HATU. luxembourg-bio.com The choice of coupling reagent can be critical in optimizing the reaction yield and minimizing side reactions, particularly when dealing with sensitive functional groups.
The reaction conditions for these nucleophilic acylation reactions are typically mild and can be performed at or below room temperature. The choice of solvent is also important, with common options including dichloromethane, chloroform, and N,N-dimethylformamide.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent Class | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive | DCU can be difficult to remove |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | Water-soluble urea | Easy byproduct removal | More expensive than DCC |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Phosphonium Salt | Hexamethylphosphoramide (HMPA) related byproducts | High reactivity, low epimerization | Potential toxicity of byproducts |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Uronium Salt | Tetramethylurea | Very high reactivity, suitable for hindered substrates | High cost |
Coupling Strategies (e.g., Palladium-Catalyzed Cross-Coupling)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods can be adapted for the synthesis of aryl amides. One such approach is the palladium-catalyzed carbonylative coupling of an aryl halide with an amine. In the context of synthesizing this compound, this would involve the reaction of a 4-ethoxyphenyl halide (e.g., 4-ethoxyiodobenzene or 4-ethoxybromobenzene) with pyrrolidine in the presence of a palladium catalyst, a suitable ligand, a base, and a source of carbon monoxide (CO). researchgate.net
The catalytic cycle for this reaction typically involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion to form a palladium(II) acyl complex. Subsequent reductive elimination of the desired amide regenerates the palladium(0) catalyst. The choice of ligand is crucial for the success of these reactions, with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) and bidentate phosphine ligands like dppf being commonly used.
Another related strategy is the palladium-catalyzed α-arylation of ketones, which could be conceptually applied to the synthesis of the target molecule. While not a direct amide formation method, it highlights the versatility of palladium catalysis in forming aryl-carbonyl linkages. nih.gov
Table 2: Key Components in Palladium-Catalyzed Carbonylative Amidation
| Component | Function | Examples |
|---|---|---|
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and influences reactivity | PPh₃, dppf, Xantphos |
| Base | Neutralizes the hydrogen halide byproduct | Triethylamine, K₂CO₃, Cs₂CO₃ |
| CO Source | Provides the carbonyl group | CO gas, Mo(CO)₆ |
| Aryl Halide | Provides the aryl group | 4-ethoxyiodobenzene, 4-ethoxybromobenzene |
| Amine | Nucleophile that forms the amide bond | Pyrrolidine |
Exploration of Novel Synthetic Pathways
Transition Metal-Catalyzed Syntheses of Benzamide (B126) Derivatives
Recent advances in organic synthesis have led to the development of novel transition metal-catalyzed reactions for the formation of benzamide derivatives. These methods often involve the direct C-H bond activation of arenes, providing a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. thieme-connect.com
For instance, rhodium and ruthenium catalysts have been shown to mediate the oxidative coupling of benzamides with various coupling partners. thieme-connect.com While these methods are often used to functionalize the ortho-position of the benzamide, they demonstrate the potential of transition metal catalysis in activating otherwise inert C-H bonds. Conceptually, a direct C-H amidation of 4-ethoxybenzene with a suitable pyrrolidine-containing reagent could be envisioned, although this remains a challenging transformation.
Furthermore, transition metal-catalyzed oxidative annulation of benzamides has been explored for the synthesis of various heterocyclic compounds. researchgate.net While not directly applicable to the synthesis of the acyclic this compound, these methodologies showcase the growing power of transition metal catalysis in amide chemistry.
Green Chemistry Approaches in Amide Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. ucl.ac.uk This has led to the exploration of "green" approaches for amide bond formation, which aim to reduce waste, avoid the use of hazardous reagents, and improve energy efficiency.
One promising green approach is the use of biocatalysis, where enzymes are used to catalyze the amidation reaction. rsc.orgnih.gov Lipases, in particular, have been shown to be effective catalysts for the formation of amide bonds from carboxylic acids and amines under mild conditions. nih.gov These enzymatic methods often proceed with high selectivity and can be performed in aqueous or solvent-free systems, further enhancing their green credentials.
Another green strategy involves the development of catalytic direct amidation methods that avoid the use of stoichiometric activating reagents. Boronic acid catalysts, for example, have been shown to promote the direct condensation of carboxylic acids and amines with the formation of water as the only byproduct. sigmaaldrich.com Similarly, the use of reusable Brønsted acidic ionic liquids as both catalyst and solvent has been reported for the sustainable synthesis of amides. acs.org These methods offer significant advantages in terms of waste reduction and process simplification.
Intramolecular Dehydrative Cyclization Methods
Intramolecular dehydrative cyclization is a powerful strategy for the synthesis of cyclic compounds, particularly heterocycles. While this compound is an acyclic amide, the principles of dehydrative bond formation are relevant to amide synthesis in general. These methods typically involve the removal of a molecule of water to form a new bond.
For example, the synthesis of 2-oxazolines can be achieved through the dehydrative cyclization of N-(2-hydroxyethyl)amides, promoted by reagents such as triflic acid. nih.gov This reaction proceeds by activating the hydroxyl group, which is then displaced by the amide oxygen in an intramolecular fashion.
In a similar vein, the synthesis of fluorazones has been accomplished through the intramolecular dehydrative cyclization of aromatic tertiary amides, mediated by triflic anhydride. nih.govacs.org This process involves the activation of the amide carbonyl group, followed by an intramolecular electrophilic attack on an aromatic ring. While these examples lead to cyclic products, they highlight the potential of dehydrative methods for the formation of C-N and C-O bonds, which are fundamental to amide chemistry. The direct intermolecular dehydration of a carboxylic acid and an amine to form an amide is a challenging but highly desirable transformation from a green chemistry perspective, and research in this area is ongoing. researchgate.netrsc.org
Asymmetric Synthesis and Enantioselective Methodologies for Chiral Analogues (if applicable)
The parent compound, this compound, is an achiral molecule as it does not possess any stereogenic centers and has a plane of symmetry. Consequently, direct asymmetric synthesis to produce enantiomers of this specific compound is not applicable. However, the principles of asymmetric and enantioselective synthesis are highly relevant for the preparation of chiral analogues, which would feature one or more stereocenters on the pyrrolidine ring or on a modified side chain.
Methodologies for generating chiral pyrrolidine frameworks are well-established in organic chemistry and could be adapted to produce chiral analogues of the target compound. One prominent strategy is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov This method is effective for creating pyrrolidine rings with multiple contiguous stereogenic centers, including quaternary centers, in a controlled manner. nih.gov For instance, a copper(II)/(S)-tol-BINAP catalyst system has been successfully used to achieve exo-selective cycloadditions to access chiral pyrrolidines. nih.gov
Another powerful approach involves biocatalysis, particularly the use of imine reductases (IREDs). researchgate.net These enzymes can catalyze the enantioselective reduction of 2-substituted cyclic imines to yield the corresponding chiral amines, such as substituted pyrrolidines, often with high conversion and enantiomeric excess. researchgate.net The application of these enzymes in non-conventional solvents like deep eutectic systems is an area of ongoing research aimed at developing greener and more efficient synthetic processes. researchgate.net
Furthermore, organocatalysis provides a versatile platform for the enantioselective synthesis of chiral molecules. nih.gov Chiral aldehydes, for example, can be used as catalysts to activate simple amines for various asymmetric reactions, which could potentially be applied to construct or modify a chiral pyrrolidine precursor before its coupling with the 4-ethoxyphenyl moiety. nih.gov While the literature does not specifically detail the synthesis of chiral analogues of this compound, these established enantioselective methodologies represent the state-of-the-art for accessing such chiral structures. rsc.orgnih.govnih.gov
Preparation of Derivatized this compound Structures
The preparation of derivatized structures of this compound can be achieved by modifying the core molecule or by employing derivatized starting materials in the initial synthesis. The structure offers several sites for modification, including the aromatic ring, the ethoxy group, and the pyrrolidine ring.
Modification via Derivatized Precursors: One of the most straightforward strategies to obtain derivatives is to use substituted precursors in a known synthetic route. For example, in syntheses that employ an oxidative amidation of an alcohol, starting with a substituted 4-ethoxybenzyl alcohol or a functionalized pyrrolidine would yield a derivatized final product. vulcanchem.com This approach allows for the introduction of a wide array of functional groups onto either the aromatic or heterocyclic portion of the molecule.
Post-Synthetic Modification: Alternatively, derivatives can be prepared through the chemical transformation of this compound itself.
Aromatic Ring Substitution: The 4-ethoxyphenyl group is activated towards electrophilic aromatic substitution. The ethoxy group is an ortho-, para-directing group; since the para-position is occupied, electrophiles would be directed to the positions ortho to the ethoxy group (C3 and C5). Standard reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation could introduce functional groups onto the phenyl ring.
O-Dealkylation: The ethoxy group can be cleaved to yield the corresponding phenol (B47542), (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone. This transformation is typically achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group serves as a versatile handle for further derivatization, such as etherification or esterification, to introduce a variety of other functionalities.
Pyrrolidine Ring Modification: While direct C-H functionalization of the pyrrolidine ring is challenging, derivatization can be achieved if a suitable functional group is already present. For instance, if a derivative is synthesized using 3-hydroxypyrrolidine, the hydroxyl group on the pyrrolidine ring can be subsequently oxidized to a ketone or converted to other functional groups. smolecule.com
The following table outlines potential derivatization reactions for this compound.
| Reaction Type | Target Site | Reagents and Conditions | Expected Product |
| Nitration | Phenyl Ring (C3/C5) | Concentrated HNO₃, H₂SO₄, 0 °C | (4-Ethoxy-3-nitrophenyl)(pyrrolidin-1-yl)methanone |
| Bromination | Phenyl Ring (C3/C5) | Br₂, FeBr₃ | (3-Bromo-4-ethoxyphenyl)(pyrrolidin-1-yl)methanone |
| O-Dealkylation | Ethoxy Group | BBr₃ in DCM, -78 °C to RT | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone |
| Etherification (of phenol derivative) | Hydroxyl Group | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | (4-Alkoxyphenyl)(pyrrolidin-1-yl)methanone |
Chemical Reactivity and Transformation Studies of 4 Ethoxyphenyl Pyrrolidin 1 Yl Methanone
Reactions at the Carbonyl Group (Methanone Moiety)
The carbonyl group in (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone is the primary site for nucleophilic attack. However, the resonance donation from the pyrrolidine (B122466) nitrogen atom reduces the electrophilicity of the carbonyl carbon, making it less reactive than a typical ketone.
Reduction Pathways to Alcohols
The carbonyl group of this compound can be reduced to a secondary alcohol, (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanol, using strong reducing agents. Due to the stability of the amide, milder reagents like sodium borohydride are generally ineffective.
Detailed Research Findings:
The reduction of N-aroylpyrrolidines to their corresponding alcohols is a well-established transformation. The use of powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) is typically required to achieve this conversion. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup.
A representative procedure involves the slow addition of a solution of this compound in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to a suspension of LiAlH₄ at reduced temperatures to control the exothermic reaction. The reaction is then typically warmed to room temperature and stirred until completion. An aqueous workup is then performed to quench the excess hydride reagent and protonate the intermediate alkoxide to yield the final alcohol product.
Table 1: Reduction of this compound to (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanol Hypothetical data based on typical amide reductions.
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| LiAlH₄ | THF | 0 to 25 | 4 | 85 |
| LiAlH₄ | Diethyl ether | 0 to 25 | 6 | 82 |
| NaBH₄ | Methanol | 25 | 24 | No reaction |
Nucleophilic Additions and Condensation Reactions
While the amide carbonyl is less reactive than that of ketones or aldehydes, it can still undergo nucleophilic addition with highly reactive nucleophiles such as organometallic reagents. Condensation reactions, which typically require the formation of an enolate or enol intermediate, are less common for simple amides like this one unless activated by other functional groups.
Detailed Research Findings:
Grignard Reactions: The addition of Grignard reagents to N-acylpyrrolidines can lead to the formation of ketones or tertiary alcohols, depending on the reaction conditions and the stability of the tetrahedral intermediate. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to proceed via nucleophilic attack on the carbonyl carbon. The initial tetrahedral intermediate can then either collapse to form a ketone if the pyrrolidinyl group is expelled, or be protonated upon workup to form a tertiary alcohol. However, the stability of the amide often makes the formation of the tertiary alcohol the more likely outcome with an excess of the Grignard reagent.
Wittig Reaction: The Wittig reaction, which involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene, is generally not effective with amides. The reduced electrophilicity of the amide carbonyl makes it a poor substrate for the nucleophilic attack by the ylide.
Table 2: Nucleophilic Addition Reactions with the Carbonyl Group Hypothetical data illustrating expected reactivity.
| Reagent | Solvent | Product Type | Expected Yield |
| CH₃MgBr (1 eq.) | THF | Ketone/Tertiary Alcohol | Low to Moderate |
| CH₃MgBr (excess) | THF | Tertiary Alcohol | Moderate to Good |
| Ph₃P=CH₂ | THF | Alkene | No reaction |
Reactions Involving the Pyrrolidine Ring System
The pyrrolidine ring in this compound offers sites for both electrophilic and nucleophilic attack, as well as the potential for ring-opening reactions under specific conditions.
Electrophilic/Nucleophilic Attack on the Pyrrolidine Nitrogen
The lone pair of electrons on the pyrrolidine nitrogen is delocalized into the adjacent carbonyl group through resonance. This significantly reduces its basicity and nucleophilicity compared to a free secondary amine. Therefore, direct electrophilic attack on the nitrogen is generally difficult without prior modification of the carbonyl group.
Ring-Opening and Functionalization Reactions
The pyrrolidine ring, while generally stable, can undergo ring-opening reactions under forcing conditions. Reductive cleavage of the C-N bond can be achieved using certain reducing agents or through electrochemical methods. Functionalization of the pyrrolidine ring, particularly at the α-carbon, can be achieved through various methods, often involving the generation of an intermediate iminium ion.
Reactivity of the Ethoxyphenyl Moiety
The ethoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The ethoxy group is an activating, ortho-, para-directing substituent.
Detailed Research Findings:
Electrophilic Aromatic Substitution: The ethoxy group strongly activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to itself. Since the para position is already substituted by the methanone (B1245722) group, electrophilic substitution is expected to occur primarily at the ortho positions (positions 3 and 5 on the phenyl ring).
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the positions ortho to the ethoxy group.
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would result in the corresponding halogenated product, with substitution occurring at the ortho positions.
The presence of the deactivating carbonyl group will have a competing effect, but the strong activating nature of the ethoxy group is expected to dominate the regioselectivity.
Table 3: Electrophilic Aromatic Substitution on the Ethoxyphenyl Moiety Predicted outcomes based on substituent effects.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | (4-Ethoxy-3-nitrophenyl)(pyrrolidin-1-yl)methanone |
| Bromination | Br₂, FeBr₃ | (3-Bromo-4-ethoxyphenyl)(pyrrolidin-1-yl)methanone |
| Chlorination | Cl₂, AlCl₃ | (3-Chloro-4-ethoxyphenyl)(pyrrolidin-1-yl)methanone |
Electrophilic Aromatic Substitution Patterns
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is determined by the directing effects of the two substituents: the ethoxy group (-OEt) and the pyrrolidinoyl group (-C(O)N(CH₂)₄).
The ethoxy group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). lumenlearning.comwikipedia.org This is due to the electron-donating resonance effect of the oxygen atom, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions. youtube.comorganicchemistrytutor.comaakash.ac.in Consequently, the ethoxy group is an ortho, para-director.
Conversely, the pyrrolidinoyl group, an amide functionality, is a deactivating substituent. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.orglibretexts.org Acyl groups are typically meta-directors. libretexts.org
When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. uci.edu Therefore, electrophilic substitution on this compound is predicted to occur primarily at the positions ortho to the strongly activating ethoxy group (positions 3 and 5). The para position is already occupied by the pyrrolidinoyl group.
Illustrative Electrophilic Aromatic Substitution Reactions:
While specific reaction conditions for this compound are not reported, the following table provides plausible conditions and expected major products for common electrophilic aromatic substitution reactions, based on the reactivity of similar aromatic ethers. brainly.inyoutube.combyjus.comchemistrysteps.comlibretexts.org
| Reaction | Reagents and Conditions | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄, 0-10 °C | (4-Ethoxy-3-nitrophenyl)(pyrrolidin-1-yl)methanone |
| Halogenation (Bromination) | Br₂, FeBr₃ or CH₃COOH | (3-Bromo-4-ethoxyphenyl)(pyrrolidin-1-yl)methanone |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (3-Acyl-4-ethoxyphenyl)(pyrrolidin-1-yl)methanone |
This interactive table provides predicted outcomes based on general principles of organic chemistry.
Modifications and Derivatizations of the Ethoxy Group
The ethoxy group of this compound can undergo transformations, most notably ether cleavage. This reaction involves the breaking of the carbon-oxygen bond of the ether.
Cleavage of aryl alkyl ethers can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comucalgary.calibretexts.orglibretexts.orgyoutube.comchemistrysteps.com The reaction with HBr or HI typically proceeds via an Sₙ2 mechanism at the less hindered alkyl carbon, leading to the formation of a phenol (B47542) and an alkyl halide. ucalgary.calibretexts.orglibretexts.orgyoutube.com In the case of this compound, this would result in the formation of (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone and ethyl halide.
Representative Ether Cleavage Reactions:
The following table outlines typical conditions for the cleavage of the ethoxy group.
| Reaction | Reagents and Conditions | Expected Product |
| Cleavage with HBr | Excess HBr, heat | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone and Bromoethane |
| Cleavage with BBr₃ | BBr₃ in CH₂Cl₂, followed by aqueous workup | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone |
This interactive table illustrates potential transformations of the ethoxy group.
Mechanistic Investigations of Key Chemical Transformations
While specific mechanistic studies for this compound are not available, the mechanisms of the aforementioned transformations are well-established for analogous compounds.
Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration):
Generation of the Electrophile: In the case of nitration, the electrophile is the nitronium ion (NO₂⁺), which is formed by the reaction of nitric acid with a strong acid catalyst like sulfuric acid. byjus.comlibretexts.orgstudy.commasterorganicchemistry.com
Nucleophilic Attack: The electron-rich aromatic ring of this compound acts as a nucleophile and attacks the nitronium ion. This attack is directed to the positions ortho to the ethoxy group due to its activating and directing influence. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comorganicchemistrytutor.com
Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, (4-Ethoxy-3-nitrophenyl)(pyrrolidin-1-yl)methanone. byjus.commasterorganicchemistry.com
Mechanism of Ether Cleavage with HBr:
Protonation of the Ether Oxygen: The first step is the protonation of the ether oxygen by the strong acid (HBr), which converts the ethoxy group into a good leaving group (an alcohol). masterorganicchemistry.comucalgary.calibretexts.orglibretexts.org
Nucleophilic Attack by Bromide: The bromide ion (Br⁻), a good nucleophile, then attacks the ethyl group's carbon atom in an Sₙ2 reaction. ucalgary.calibretexts.orglibretexts.org The attack occurs at the alkyl carbon rather than the aromatic carbon because the sp²-hybridized carbon of the phenyl ring is resistant to Sₙ2 attack. youtube.com
Formation of Products: This nucleophilic attack displaces (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone (as its protonated form, which is then deprotonated) and forms bromoethane.
Mechanism of Ether Cleavage with BBr₃:
Lewis Acid-Base Adduct Formation: The boron atom in BBr₃ is electron-deficient and acts as a strong Lewis acid. It coordinates with the lone pair of electrons on the ether oxygen, forming a Lewis acid-base adduct. nih.govgvsu.edupearson.compearson.com
Nucleophilic Cleavage: A bromide ion, either from another BBr₃ molecule or from the initial adduct, attacks the ethyl group, leading to the cleavage of the carbon-oxygen bond. This forms ethyl bromide and a boronate ester intermediate.
Hydrolysis: The reaction is completed by an aqueous workup, which hydrolyzes the boronate ester to yield the final product, (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone. pearson.com
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) Applications
A ¹H NMR spectrum for (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone would be expected to show distinct signals corresponding to the protons of the 4-ethoxyphenyl group and the pyrrolidine (B122466) ring. The aromatic protons would likely appear as two sets of doublets in the downfield region (typically δ 6.8-7.8 ppm) due to the para-substitution pattern. The ethoxy group would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the adjacent oxygen atom. The protons on the pyrrolidine ring would likely show complex multiplets in the upfield region, resulting from their various chemical and magnetic environments.
Carbon-13 NMR (¹³C NMR) and DEPT Analysis
The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. One would expect to see signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the carbons of the ethoxy group, and the carbons of the pyrrolidine ring. A Distortionless Enhancement by Polarization Transfer (DEPT) analysis would further differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the molecule, for instance, between the adjacent methylene and methyl protons of the ethoxy group and among the protons of the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the aromatic ring to the carbonyl group and the carbonyl group to the pyrrolidine ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of its molecular formula (C₁₃H₁₇NO₂).
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺. Further fragmentation of this molecular ion via tandem mass spectrometry (MS/MS) would yield characteristic fragment ions. Expected fragmentation pathways could include cleavage of the amide bond, loss of the ethoxy group, and fragmentation of the pyrrolidine ring, providing valuable structural information.
Despite the theoretical expectations for the spectroscopic analysis of this compound, the absence of published experimental data prevents the creation of detailed data tables and a comprehensive discussion of its specific structural features. Further research and publication of the characterization of this compound are necessary to fill this knowledge gap.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, which is typically expressed in wavenumbers (cm⁻¹).
The key functional groups and their expected IR absorption ranges are:
C=O (Amide I band): The carbonyl stretching vibration of the tertiary amide is one of the most intense and characteristic bands in the IR spectrum. It is expected to appear in the range of 1630-1680 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent aromatic ring and the nitrogen atom of the pyrrolidine ring.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically give rise to a series of bands in the region of 1450-1600 cm⁻¹.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the tertiary amide is expected in the region of 1200-1350 cm⁻¹.
Aromatic C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the 1,4-disubstituted (para) aromatic ring are characteristic and appear in the 800-850 cm⁻¹ region.
Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the pyrrolidine and ethoxy groups are expected in the 2850-3000 cm⁻¹ range.
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) of the ethoxy group typically appear as strong bands in the 1000-1300 cm⁻¹ region.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide | C=O Stretch (Amide I) | 1630-1680 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Tertiary Amide | C-N Stretch | 1200-1350 |
| Aromatic Ring | C-H Out-of-Plane Bend | 800-850 |
| Alkane/Alkyl | C-H Stretch | 2850-3000 |
| Ether | C-O-C Asymmetric Stretch | 1200-1275 |
| Ether | C-O-C Symmetric Stretch | 1000-1075 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems.
The this compound molecule contains a substituted benzene (B151609) ring conjugated with a carbonyl group, which constitutes a significant chromophore. This extended π-system is expected to exhibit characteristic π → π* transitions. Predicted UV-Vis absorption data for this compound suggests a maximum absorption (λmax) at approximately 270 nm, which is attributed to the π → π* electronic transition within the aromatic system. smolecule.com
The ethoxy group on the phenyl ring acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The lone pair of electrons on the oxygen atom of the ethoxy group can interact with the π-system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) compared to an unsubstituted benzoyl group.
Table 2: Predicted UV-Vis Spectroscopic Data for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| 4-Ethoxybenzoyl | π → π* | ~270 smolecule.com |
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, the analysis of crystal structures of closely related compounds can provide valuable insights into the likely solid-state conformation of the target molecule.
For instance, studies on similar aromatic ketones and amides reveal common structural motifs. The planarity of the amide group is a well-established feature due to the delocalization of the nitrogen lone pair into the carbonyl group. The dihedral angle between the plane of the aromatic ring and the plane of the amide group is a key conformational parameter that can be influenced by steric hindrance and crystal packing forces. In related structures, this dihedral angle can vary significantly.
Should single crystals of this compound be obtained, X-ray diffraction analysis would provide precise data on its molecular geometry and packing.
Table 3: Expected Parameters from a Hypothetical X-ray Crystallographic Study of this compound
| Parameter | Expected Information |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C). |
| Bond Angles | Angles between adjacent chemical bonds. |
| Torsion Angles | Dihedral angles that define the molecular conformation. |
| Intermolecular Interactions | Presence of hydrogen bonds, π-π stacking, or van der Waals forces that stabilize the crystal structure. |
Chiroptical Spectroscopic Methods (e.g., CD, ORD) for Stereochemical Characterization
Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specialized techniques used to study chiral molecules. Chirality, or "handedness," arises when a molecule is non-superimposable on its mirror image. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral compound.
An analysis of the structure of this compound reveals that the molecule does not possess a stereocenter (a carbon atom bonded to four different groups). Furthermore, it does not exhibit other elements of chirality, such as axial or planar chirality, and it has a plane of symmetry passing through the ethoxyphenyl and methanone (B1245722) groups.
Since this compound is an achiral molecule, it will not exhibit optical activity. Therefore, chiroptical spectroscopic methods like CD and ORD are not applicable for its stereochemical characterization. The compound would not produce a CD spectrum and would have an optical rotation of zero.
Computational and Theoretical Investigations of 4 Ethoxyphenyl Pyrrolidin 1 Yl Methanone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide insights into molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy. The choice of the functional and the basis set is crucial for obtaining reliable results. For molecules similar in structure to (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone, such as 4-ethoxy-2,3-difluoro benzamide (B126), the B3LYP functional combined with basis sets like 6-311++G(d,p) has been effectively used for geometry optimization and vibrational frequency calculations. researchgate.net
The selection of the basis set determines the flexibility given to the atomic orbitals to combine into molecular orbitals. Larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), are generally preferred for a more accurate description of the electronic distribution, especially in molecules containing heteroatoms and aromatic rings.
Table 1: Representative DFT Functionals and Basis Sets for Amide-Containing Molecules
| Functional | Basis Set | Typical Applications |
|---|---|---|
| B3LYP | 6-31G(d) | Initial geometry optimizations, preliminary electronic properties. |
| B3LYP | 6-311++G(d,p) | Refined geometry, vibrational spectra, NBO analysis. researchgate.net |
| M06-2X | 6-311+G(d,p) | Thermochemistry, kinetic analysis, non-covalent interactions. |
This table is illustrative and based on common practices in computational chemistry for organic molecules.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic properties. For related compounds, these methods have been used to calculate ionization potentials, electron affinities, and to benchmark the results obtained from DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound might flex, bend, and interact with its environment.
In studies of analogous N-(4-phenoxyphenyl)benzamide derivatives, MD simulations have been employed to understand the binding of these molecules to biological targets. nih.gov These simulations can predict the stability of different conformations and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the molecule's function in a biological context. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).
Computational studies on substituted pyrrolidinones have utilized DFT to calculate these parameters, providing insights into their reactivity and potential as corrosion inhibitors.
Table 2: Illustrative Global Reactivity Descriptors for a Pyrrolidinone Derivative (Calculated using DFT)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.8 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.6 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.8 |
Data is representative and based on values reported for similar heterocyclic compounds.
Prediction of Spectroscopic Parameters and Simulation of Spectra
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and the interpretation of experimental data. For molecules analogous to this compound, DFT calculations have been successfully used to simulate:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that often shows good agreement with experimental data. This aids in the assignment of vibrational modes to specific molecular motions. Studies on 4-ethoxy-2,3-difluoro benzamide have demonstrated this application. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are highly useful in assigning peaks in experimental NMR spectra. researchgate.net
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides information about the electronic transitions within the molecule.
Exploration of Reaction Mechanisms via Computational Approaches
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways.
For example, computational studies on the amination of pyridylketenes have used DFT to calculate the structures of intermediates and transition states, revealing the stabilization of certain species through intramolecular hydrogen bonding and providing a rationale for the observed reaction kinetics. While not directly involving this compound, this research exemplifies how computational methods can elucidate complex reaction mechanisms involving amide formation.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Molecular Descriptors)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models rely on molecular descriptors, which are numerical values that characterize the constitutional, topological, geometrical, and electronic features of a molecule.
The development of a robust QSAR/QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are typically categorized by their dimensionality (0D to 4D) and the type of molecular information they encode.
Table 1: Common Molecular Descriptors in QSAR/QSPR Studies
| Descriptor Class | Examples | Description |
|---|---|---|
| Constitutional (0D) | Molecular weight, count of atoms, count of rings | Describes the basic composition of the molecule without regard to geometry or connectivity. |
| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Reflects the connectivity and branching of the molecule's atomic arrangement. |
| Geometrical (3D) | Molecular surface area, volume, moments of inertia | Describes the 3D spatial arrangement of atoms in the molecule. |
| Quantum-Chemical | Dipole moment, HOMO/LUMO energies, partial charges | Derived from quantum mechanical calculations, these descriptors relate to the electronic properties of the molecule. |
| RDF Descriptors | Radial Distribution Function codes | Based on the distance distribution in the geometrical representation of the molecule. |
By establishing a mathematical relationship between such descriptors and a specific activity or property, QSAR/QSPR models can be used to predict the behavior of new, unsynthesized compounds, thereby guiding drug discovery and materials science research. nih.gov
Theoretical Studies on Electronic and Nonlinear Optical (NLO) Properties
Theoretical investigations using quantum chemical methods, such as Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the Nonlinear Optical (NLO) properties of molecules. Organic materials, particularly those with donor-π-acceptor architectures, are of significant interest for NLO applications due to their potential in optoelectronic technologies. acs.organalis.com.my
For compounds like this compound, the ethoxy group acts as an electron donor and the carbonyl group as an electron acceptor, connected through the phenyl ring which serves as a π-bridge. This intramolecular charge transfer (ICT) is a key factor for NLO activity. aip.org Computational studies on various pyrrole and pyrimidine derivatives have demonstrated that DFT calculations can effectively predict NLO behavior by quantifying parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). aip.orgresearchgate.netnih.gov
A high hyperpolarizability value is indicative of a significant NLO response. analis.com.my For example, computational analysis of certain pyrrole derivatives showed high values of dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting their potential as NLO materials. aip.orgresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another crucial parameter; a smaller energy gap generally correlates with higher polarizability and a greater NLO response. analis.com.my
While specific calculated values for this compound were not found, a typical theoretical study would generate data similar to that presented in the table below. These parameters are often compared to a standard reference material like urea to gauge the relative NLO efficiency. researchgate.net
These computational predictions are invaluable for the rational design of new organic molecules with enhanced NLO properties for use in advanced photonic and optical device applications. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. beilstein-journals.org This method is instrumental in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.gov
In the context of this compound, molecular docking simulations would be employed to explore its potential to interact with various protein targets. Although specific docking studies for this exact compound are not detailed in the provided search results, research on analogous structures provides insight into the process. For instance, docking studies have been performed on pyrrolidine-2,3-dione derivatives to examine their binding interactions with the enzyme inducible nitric oxide synthase (iNOS). beilstein-journals.org Similarly, novel chalcones containing pyrrolidine (B122466) moieties have been docked against cancer-related targets. researchgate.net
A typical docking study involves preparing the 3D structures of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and its conformational flexibility is explored. A scoring function is used to estimate the binding affinity, often expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. beilstein-journals.org The analysis also identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. nih.gov
Table 3: Illustrative Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Application |
|---|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | 1NSI | -8.5 | Arg382, Tyr367, Gln257 | Anti-inflammatory |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Tyr385, Arg120, Ser530 | Anti-inflammatory |
These simulations provide a molecular-level understanding of the interaction, guiding the rational design and optimization of more potent and selective inhibitors. nih.gov By screening this compound against a panel of known biological targets, molecular docking could rapidly identify potential therapeutic applications for further experimental validation.
Structure Activity Relationship Sar Studies: Molecular and Mechanistic Focus
Influence of Molecular Architecture on Intermolecular Interactions
The molecular architecture of (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone is conducive to a variety of intermolecular interactions that are crucial for its biological activity. These interactions are dictated by the spatial arrangement and electronic properties of its constituent functional groups.
Hydrogen Bonding: The carbonyl group (-C=O) serves as a primary hydrogen bond acceptor. This feature is critical for anchoring the ligand within the binding pocket of a biological target, such as an enzyme or receptor, by interacting with hydrogen bond donors like the amide protons of amino acid backbones or the hydroxyl groups of serine, threonine, or tyrosine residues.
Hydrophobic Interactions: The 4-ethoxyphenyl group provides a significant hydrophobic surface. The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The ethyl portion of the ethoxy group contributes to van der Waals interactions within hydrophobic pockets of a target protein.
Dipole-Dipole Interactions: The polarized nature of the carbonyl group and the ether linkage in the ethoxy group can participate in dipole-dipole interactions with polar residues in a binding site.
Pyrrolidine (B122466) Ring Interactions: The saturated pyrrolidine ring, while primarily hydrophobic, can also engage in van der Waals forces. The nitrogen atom, being a tertiary amine within an amide, has reduced basicity but its lone pair of electrons can still influence the electronic environment and potentially interact with electrophilic sites.
Conformational Analysis and its Impact on Ligand-Target Binding
The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, leading to a range of possible conformations.
The five-membered pyrrolidine ring is not planar and exists in a state of "pseudorotation" between various envelope (E) and twisted (T) conformations. nih.gov The specific puckering of the ring can be influenced by substituents. In the case of N-acylation, the conformational preferences are also affected by the electronic and steric nature of the acyl group. The orientation of the 4-ethoxyphenyl group relative to the pyrrolidine ring is determined by rotation around the C-N amide bond. This rotation is often restricted due to the partial double-bond character of the amide linkage, leading to distinct cis and trans isomers, with the trans conformation generally being more stable.
Substituent Effects on Molecular Recognition and Interaction Profiles
The substituents on both the aromatic ring and the pyrrolidine moiety can significantly alter the molecular recognition and interaction profile of the parent compound.
Substituents on the Phenyl Ring:
The 4-ethoxy group plays a crucial role in modulating the electronic and steric properties of the phenyl ring.
Steric and Hydrophobic Effects: The size and length of the alkoxy group can impact binding affinity. Studies on related 4-alkoxy-substituted compounds have shown that extending the alkoxy group can generally increase binding affinities at certain receptors due to increased lipophilicity and hydrophobic interactions. frontiersin.org
| Substituent at 4-position | Expected Electronic Effect | Potential Impact on Interaction |
| -H | Neutral | Baseline interaction |
| -OCH3 (Methoxy) | Electron-donating (resonance) | Enhanced π-π stacking |
| -OCH2CH3 (Ethoxy) | Electron-donating (resonance) | Enhanced π-π stacking, increased hydrophobicity |
| -Cl (Chloro) | Electron-withdrawing (inductive) | Altered electrostatic interactions |
| -NO2 (Nitro) | Strong electron-withdrawing | Reduced electron density of the ring |
Substituents on the Pyrrolidine Ring:
Modifications to the pyrrolidine ring can influence its conformation and introduce new interaction points. For instance, adding a hydroxyl group could introduce a hydrogen bond donor/acceptor, while a methyl group could enhance hydrophobic interactions and influence the ring's pucker.
Pharmacophore Modeling and Ligand Design Principles (Molecular Interaction Level)
A pharmacophore model for this compound would consist of key chemical features responsible for its biological activity. Based on its structure, a hypothetical pharmacophore could include:
One Aromatic Ring (AR): Representing the 4-ethoxyphenyl group.
One Hydrogen Bond Acceptor (HBA): The oxygen atom of the carbonyl group.
One Hydrophobic Feature (HY): The pyrrolidine ring and the ethyl part of the ethoxy group.
The spatial arrangement of these features is critical. Ligand design based on this pharmacophore would involve synthesizing new molecules where these features are retained and their relative positions are optimized to maximize interactions with a target. For example, replacing the pyrrolidine ring with other cyclic amines (e.g., piperidine, morpholine) could be explored to probe the optimal size and polarity of the hydrophobic feature. Similarly, modifying the linker between the aromatic ring and the pyrrolidine could alter the distance and angle between the pharmacophoric features.
Pharmacophore models are often developed from a set of active ligands or from the structure of the ligand-receptor complex. nih.gov These models are valuable tools in virtual screening to identify new compounds with potentially similar biological activities. nih.govresearchgate.net
Stereochemical Aspects of Molecular Activity (if applicable to chiral forms)
For this compound itself, the molecule is achiral. However, the introduction of substituents on the pyrrolidine ring at positions other than the nitrogen could create chiral centers. For instance, a substituent at the 2-, 3-, or 4-position of the pyrrolidine ring would result in stereoisomers.
It is well-established that the stereochemistry of pyrrolidine-containing compounds can have a profound impact on their biological activity. nih.govbeilstein-journals.org Different enantiomers or diastereomers can exhibit different potencies and selectivities for their biological targets due to the three-dimensional nature of ligand-receptor binding. nih.gov For example, the spatial orientation of a substituent can either facilitate or hinder the optimal binding orientation of the molecule within the active site. Therefore, if chiral analogs of this compound were to be synthesized, the evaluation of individual stereoisomers would be crucial.
Computational Prediction of Binding Affinity (e.g., for enzymes or receptors)
Computational methods, such as molecular docking, are powerful tools for predicting the binding affinity and binding mode of a ligand to a biological target. walisongo.ac.idresearchgate.net For this compound, a molecular docking study would involve:
Preparation of the Ligand Structure: Generating a 3D model of the molecule and exploring its possible conformations.
Selection and Preparation of the Receptor: Obtaining the 3D structure of a target protein, often from a protein data bank.
Docking Simulation: Placing the ligand into the binding site of the receptor and calculating the most favorable binding poses and their corresponding binding energies or scores.
The predicted binding affinity is often expressed as a docking score or an estimated binding free energy (ΔG). mdpi.comnih.gov These values provide a qualitative or semi-quantitative prediction of how tightly the ligand will bind to the receptor. The docking results can also visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. nih.gov Such studies can guide the design of new analogs with improved binding affinities by identifying which structural modifications are likely to enhance favorable interactions or reduce unfavorable ones.
| Computational Method | Application to this compound | Predicted Outcome |
| Molecular Docking | Predict binding pose and affinity to a specific receptor. | Identification of key interacting residues; estimation of binding energy. |
| Quantitative SAR (QSAR) | Correlate physicochemical properties of analogs with biological activity. | A predictive model for the activity of unsynthesized compounds. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-receptor complex over time. | Assessment of the stability of the binding pose and interactions. |
Information regarding the metabolic pathways and biotransformations of this compound is not available in the reviewed scientific literature.
Extensive searches for studies detailing the metabolic fate of the specific compound this compound did not yield any results. Consequently, there is no published data to fulfill the request for an article on its non-clinical metabolic pathways, including in vitro enzymatic transformations, identification of metabolites, mechanistic understanding of its biotransformation, or its interactions with enzymes.
The scientific community has not, to date, published research that would provide the specific, detailed, and scientifically accurate content required to populate the outlined sections of the requested article. Information on structurally similar compounds is available but does not directly address the metabolism of this compound and therefore cannot be used to generate the requested content, which is strictly focused on this specific chemical entity.
To provide a comprehensive and accurate article as requested, data from dedicated studies on this compound would be necessary. This would typically involve in vitro experiments using liver microsomes, hepatocytes, or recombinant enzymes to identify the metabolic pathways and the resulting metabolites. Such studies would also elucidate the specific enzymes involved, such as cytochrome P450 isoforms, and characterize any potential for enzyme inhibition or activation. Without this foundational research, any discussion of the compound's metabolism would be speculative and would not meet the required standards of scientific accuracy.
Therefore, this article cannot be generated at this time.
Analytical Methodologies for Characterization and Quantification of 4 Ethoxyphenyl Pyrrolidin 1 Yl Methanone
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are particularly relevant for the analysis of (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone.
HPLC is a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A potential starting point for method development can be inferred from methodologies used for structurally similar compounds, such as 4'-Ethoxy acetophenone sielc.com. The ethoxyphenyl and methanone (B1245722) groups are chromophores that allow for straightforward detection using an ultraviolet (UV) detector.
Table 1: Representative RP-HPLC Parameters for the Analysis of Aromatic Ketones
| Parameter | Description |
|---|---|
| Column | C18 (octadecylsilyl), 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | A mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer) sielc.com. The exact ratio would be optimized to achieve adequate retention and resolution. |
| Elution Mode | Isocratic (constant mobile phase composition) or gradient (composition varies over time) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength corresponding to the absorbance maximum of the compound (e.g., 254 nm or a wavelength determined by UV scan). |
| Quantification | Based on the peak area of the analyte, correlated with a calibration curve generated from standards of known concentration. |
For Mass-Spectrometry (MS) compatible applications, volatile mobile phase modifiers like formic acid would be used instead of non-volatile salts like phosphate sielc.com.
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, its volatility would determine the feasibility of direct GC analysis. Given its molecular weight and the presence of polar functional groups, it may exhibit sufficient volatility for GC, but optimization of the injection port temperature would be crucial to prevent thermal degradation.
If the compound lacks sufficient volatility or has a tendency to degrade at high temperatures, derivatization may be necessary. This process involves chemically modifying the analyte to increase its volatility and thermal stability. However, for a ketone like this, direct analysis is often possible.
Table 2: General GC Parameters for the Analysis of this compound
| Parameter | Description |
|---|---|
| Column | A fused silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polymethylsiloxane). |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. |
| Injector Temperature | Optimized to ensure volatilization without degradation (e.g., 250-280 °C). |
| Oven Temperature Program | A temperature gradient is typically used to ensure good separation of the analyte from any impurities. For example, starting at a lower temperature and ramping up to a higher temperature. |
| Detector | A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. For structural confirmation, a Mass Spectrometer (MS) is used. |
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity orgchemboulder.comlibretexts.org. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product orgchemboulder.comlibretexts.org.
The separation on a TLC plate is based on the same principles as column chromatography orgchemboulder.com. A small spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica gel), and the plate is developed in a chamber containing a suitable mobile phase (eluent) orgchemboulder.com.
Table 3: Typical TLC Conditions for Monitoring the Synthesis of Aromatic Ketones
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates libretexts.orgchemistryhall.com. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5 for optimal separation orgchemboulder.com. |
| Visualization | The spots can be visualized under UV light (at 254 nm) due to the aromatic nature of the compound libretexts.org. Staining with reagents like potassium permanganate or an anisaldehyde solution can also be used for visualization chemistryhall.com. |
Coupled Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Identification
For the analysis of this compound at trace levels or for the identification of its metabolites in biological matrices, the coupling of chromatographic techniques with mass spectrometry is indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and selectivity. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analytes, which is crucial for their structural elucidation and confirmation.
In metabolite profiling, LC-MS is often the preferred technique as it can analyze a wide range of metabolites without the need for derivatization researchgate.netnih.govnih.gov. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide accurate mass measurements, facilitating the determination of the elemental composition of unknown metabolites mdpi.comyoutube.com. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions nih.gov.
Table 4: General Workflow for LC-MS based Metabolite Identification
| Step | Description |
|---|---|
| 1. Sample Preparation | Extraction of the analyte and its metabolites from the biological matrix (e.g., plasma, urine) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
| 2. Chromatographic Separation | Separation of the parent compound and its metabolites using an optimized LC method, typically RP-HPLC. |
| 3. Mass Spectrometric Detection | Detection of the eluted compounds using a mass spectrometer, often in both full scan mode (to detect all ions) and MS/MS mode (to fragment specific ions of interest). |
| 4. Data Analysis | Comparison of the retention times and mass spectra of the detected compounds with those of the parent drug and known metabolic pathways to tentatively identify the metabolites. Confirmation is typically done by synthesizing the proposed metabolite and comparing its analytical data. |
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive and often low-cost alternative for the detection and quantification of electroactive compounds. The this compound molecule contains functionalities that could be susceptible to oxidation or reduction at an electrode surface. Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), could be developed for its determination.
The feasibility of an electrochemical method would depend on the electrochemical properties of the methanone and ethoxyphenyl groups. The development of such a method would involve:
Selecting a suitable working electrode (e.g., glassy carbon, boron-doped diamond).
Optimizing the supporting electrolyte composition and pH.
Determining the oxidation or reduction potential of the analyte.
Establishing a linear relationship between the current response and the concentration of the analyte.
Spectrophotometric Assays for Quantification
UV-Visible spectrophotometry is a simple and widely used technique for the quantification of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. The presence of the aromatic ring and the carbonyl group in this compound results in significant UV absorbance.
A spectrophotometric assay would involve the following steps:
Determination of λmax: The wavelength of maximum absorbance (λmax) of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is determined by scanning its UV spectrum.
Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration.
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and its concentration is determined from the calibration curve using the Beer-Lambert law.
This method is particularly useful for the quantification of the pure substance or for its determination in simple formulations where there are no interfering substances that absorb at the same wavelength.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4'-Ethoxy acetophenone |
| Acetonitrile |
| Dichloromethane |
| Ethanol |
| Ethyl acetate |
| Formic acid |
| Helium |
| Hexane |
| Methanol |
| Nitrogen |
| Petroleum ether |
Emerging Applications and Interdisciplinary Potential
Role as Key Synthetic Intermediates in Organic Synthesis
(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone belongs to the class of aromatic ketones and amides, which are pivotal structural motifs in a vast array of functional molecules. The synthesis of this compound can be readily envisioned through the reaction of 4-ethoxybenzoyl chloride with pyrrolidine (B122466). This straightforward formation suggests its utility as a building block for more complex molecular architectures.
The ethoxyphenyl group can be a precursor for further chemical modifications, while the pyrrolidinyl-methanone moiety is a common feature in various biologically active compounds. For instance, analogs such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) are known for their activity as monoamine uptake inhibitors. While the subject compound has a different substitution pattern, its core structure could serve as a scaffold in the synthesis of novel therapeutic agents or other functional organic molecules. The amide bond provides stability, while the aromatic ring and the pyrrolidine ring offer sites for further functionalization, making it a versatile intermediate in multi-step organic syntheses.
Potential in Materials Science (e.g., Nonlinear Optical Materials)
Organic compounds with donor-π-acceptor frameworks are of significant interest in the field of materials science, particularly for their nonlinear optical (NLO) properties. These materials can manipulate the phase, frequency, and amplitude of light, which is crucial for applications in optoelectronics and photonics.
Application as Molecular Probes in Chemical Biology Research
Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. These molecules are designed to interact with specific targets, such as proteins or nucleic acids, and to signal these interactions through various mechanisms, often involving fluorescence or other spectroscopic techniques.
The this compound scaffold could potentially be developed into a molecular probe. The core structure could be functionalized with a reporter group, such as a fluorophore, and a reactive group for covalent attachment to a target biomolecule. The ethoxyphenyl and pyrrolidine moieties could be modified to tune the probe's solubility, cell permeability, and binding affinity for a specific biological target. While there are no current documented uses of this specific compound as a molecular probe, its chemical tractability makes it an interesting candidate for future probe development.
Contribution to Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-ordered structures from smaller molecular components. The self-assembly of molecules into higher-order structures is a bottom-up approach to creating novel functional materials.
Amide-containing molecules are well-known for their ability to form predictable hydrogen-bonding networks, which can drive self-assembly processes. The amide linkage in this compound can participate in hydrogen bonding, potentially leading to the formation of one-dimensional chains or more complex three-dimensional networks in the solid state or in solution. Furthermore, the aromatic ethoxyphenyl group can engage in π-π stacking interactions, which could further stabilize self-assembled structures. The interplay of these non-covalent forces could lead to the formation of gels, liquid crystals, or other organized assemblies. While the self-assembly behavior of this particular compound has not been reported, the principles of supramolecular chemistry suggest that it could be a valuable component in the design of new self-assembling systems.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of N-aryl amides, such as (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone, is a cornerstone of organic chemistry. nih.gov However, traditional methods often rely on stoichiometric activating agents and can generate significant waste. mdpi.com Future research will undoubtedly focus on developing more atom-economical and environmentally benign synthetic routes.
Key areas for development include:
Catalytic Amide Bond Formation: There is a growing need for novel catalytic systems that can facilitate the direct formation of the amide bond from less activated starting materials, avoiding the use of toxic acid chlorides or costly coupling reagents. organic-chemistry.orgresearchgate.net Research into earth-abundant metal catalysts or even metal-free catalytic systems is a promising avenue. organic-chemistry.org
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to organic synthesis. ontosight.ai For this compound, this could involve the use of biocatalysts like enzymes, which can offer high selectivity under mild reaction conditions. ontosight.ai Additionally, exploring alternative, renewable starting materials and solvent-free reaction conditions will be crucial. mdpi.com Microwave-assisted synthesis is another modern technique that can offer faster and more efficient routes to pyrrolidine (B122466) derivatives. tandfonline.com
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. The development of flow-based methods for the synthesis of this compound could lead to more efficient and controlled manufacturing processes.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Novel Catalysis | High efficiency, reduced waste, use of earth-abundant metals. organic-chemistry.org | Catalyst stability and recovery, substrate scope limitations. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. ontosight.ai | Enzyme stability, cost, and availability. |
| Flow Chemistry | Improved safety, scalability, and process control. numberanalytics.com | High initial investment, optimization of reaction parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. tandfonline.com | Scalability for industrial production. |
This table provides a summary of potential future synthetic strategies and their associated challenges.
Elucidation of Unexplored Chemical Reactivity and Selectivity
The chemical reactivity of this compound is largely dictated by its constituent functional groups: the aromatic ethoxybenzene ring, the ketone linker, and the pyrrolidine moiety. While the general reactivity of these groups is well-understood, their interplay within this specific molecule could lead to novel and unexplored chemical transformations.
Future research in this area could focus on:
Selective Functionalization: Developing methods for the selective functionalization of the aromatic ring, for instance, at the positions ortho or meta to the ethoxy and acyl groups, would provide access to a wider range of derivatives with potentially new properties.
α-Functionalization of the Ketone: The position alpha to the carbonyl group is a key site for chemical modification. researchgate.net Exploring novel methods for the enantioselective α-functionalization of the ketone could lead to the synthesis of chiral analogs. researchgate.net This could involve directing group strategies or the use of chiral catalysts. nih.gov
Reactivity of the Pyrrolidine Ring: While the pyrrolidine ring is relatively stable, its modification could also be a source of new derivatives. Research into ring-opening reactions or functionalization of the C-H bonds on the pyrrolidine ring could be of interest.
Advancements in Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. researchgate.net For this compound, computational modeling can play a significant role in guiding future research.
Key areas for computational investigation include:
Predicting Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways for the synthesis and functionalization of the molecule. frontiersin.orgfrontiersin.org This can help in understanding reaction mechanisms and in the rational design of more efficient synthetic routes.
Structure-Property Relationships: Computational models can be used to predict how modifications to the molecular structure will affect its physical, chemical, and electronic properties. nih.gov This can accelerate the discovery of new analogs with desired characteristics.
Conformational Analysis: The three-dimensional shape of a molecule is crucial for its interactions with other molecules. Computational methods can be used to explore the conformational landscape of this compound and its derivatives, providing insights into their potential biological activity or material properties. rsc.org
Design and Synthesis of Advanced Functional Analogues for Targeted Molecular Interactions
The core structure of this compound serves as a versatile template for the design and synthesis of new functional analogues. By systematically modifying the different parts of the molecule, it is possible to fine-tune its properties for specific applications.
Future research in this direction could involve:
Introduction of Pharmacophores: For potential pharmaceutical applications, known pharmacophoric groups could be incorporated into the structure to enhance its interaction with specific biological targets. The synthesis of analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one has yielded potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.govdrugs.ie
Development of Molecular Probes: By attaching fluorescent tags or other reporter groups, analogues of this compound could be developed as molecular probes for studying biological processes or for use in diagnostic applications.
Integration of this compound into Complex Molecular Systems for Advanced Materials
The unique combination of an aromatic ketone and a heterocyclic amine in this compound makes it an interesting building block for the construction of more complex molecular systems and advanced materials.
Potential research avenues include:
Polymer Science: Pyrrolidine-based monomers can be used in polymerization reactions to create novel polymers with specific properties. nih.govrsc.orgresearchgate.net The ethoxyphenyl ketone moiety could impart desirable thermal or photophysical properties to the resulting polymer.
Supramolecular Chemistry: The ability of the molecule to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, could be exploited in the design of self-assembling supramolecular structures with applications in areas like sensing or drug delivery.
Coordination Chemistry: The oxygen and nitrogen atoms in the molecule could act as ligands for metal ions, leading to the formation of coordination complexes or metal-organic frameworks (MOFs) with interesting catalytic or material properties.
Methodological Innovations in Characterization and Analytical Techniques
As new derivatives of this compound are synthesized and its applications are explored, there will be a corresponding need for advanced analytical techniques for their characterization and quantification.
Future challenges and opportunities in this area include:
High-Throughput Analysis: The development of rapid and efficient analytical methods, such as ultra-performance liquid chromatography (UPLC), will be crucial for the high-throughput screening of new synthetic methodologies and for the quality control of synthesized compounds. waters.com
Structural Elucidation: Advanced spectroscopic techniques, such as two-dimensional NMR and high-resolution mass spectrometry, will be essential for the unambiguous structural determination of new and complex analogues.
Trace Analysis: For applications in environmental science or pharmacology, sensitive analytical methods capable of detecting and quantifying trace amounts of the compound and its metabolites will be required.
Q & A
Q. What are the common synthetic routes for preparing (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves coupling 4-ethoxyphenyl derivatives with pyrrolidine-based reagents. Key routes include:
- Friedel-Crafts Acylation : Reacting 4-ethoxybenzoyl chloride with pyrrolidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Nucleophilic Substitution : Using pre-functionalized aryl halides (e.g., 4-ethoxybromobenzene) with pyrrolidine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
Critical Conditions : - Catalyst Loading : Excess AlCl₃ (>1.5 eq.) improves electrophilic activation but requires careful quenching to avoid side reactions.
- Solvent Purity : Anhydrous solvents prevent hydrolysis of intermediates.
- Temperature Control : Maintain 0–5°C during exothermic steps to suppress decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 245.3 (calculated for C₁₃H₁₇NO₂) confirms molecular weight .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyrrolidine ring, critical for conformational analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound across studies?
Methodological Answer:
- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC (Minimum Inhibitory Concentration) measurements .
- Mechanistic Profiling :
- Enzyme Inhibition Assays : Compare IC₅₀ values against kinase targets (e.g., EGFR) to differentiate anticancer activity from nonspecific cytotoxicity .
- Transcriptomic Analysis : RNA sequencing of treated bacterial vs. cancer cells identifies pathway-specific effects .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to assess effect sizes and heterogeneity .
Q. What catalytic systems are employed in the arylation of this compound, and how do ligand choices influence reaction efficiency?
Methodological Answer:
- Ruthenium Catalysis : Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) enable direct C–H arylation with aryl silanes. Ligands like 2,2′-bipyridine enhance turnover by stabilizing oxidative intermediates .
- Palladium Systems : Pd(OAc)₂ with bidentate ligands (e.g., Xantphos) improves regioselectivity in cross-coupling reactions. Electron-deficient ligands favor para-substitution on the ethoxyphenyl ring .
Key Parameters : - Ligand Steric Effects : Bulky ligands (e.g., tricyclohexylphosphine) reduce side reactions but slow kinetics.
- Solvent Polarity : DMSO increases catalyst solubility but may promote ligand dissociation .
Q. What are the best practices for safe handling and storage of this compound to prevent degradation and ensure researcher safety?
Methodological Answer:
Q. How can computational modeling (e.g., DFT) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Quantum Mechanics :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps. High electron density at the pyrrolidine nitrogen correlates with improved receptor binding .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., with cytochrome P450) to identify steric clashes and prioritize synthetic targets .
- QSAR Models : Use Hammett constants (σ) of substituents to predict logP and bioavailability. Ethoxy groups (σ = –0.24) enhance membrane permeability compared to nitro derivatives (σ = +0.78) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
